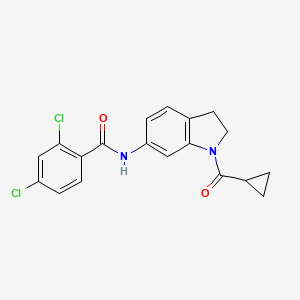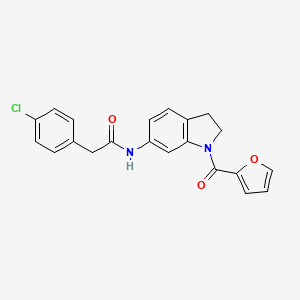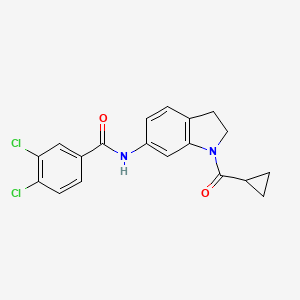
2,4-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide
説明
2,4-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide, commonly known as DCPIB, is a chemical compound used in scientific research for its ability to selectively block calcium-activated chloride channels.
作用機序
Target of Action
The compound 2,4-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide is a potent inhibitor of the Janus kinase (JAK) family . The JAK family includes TYK2, JAK1, JAK2, and JAK3 . These kinases play a crucial role in the signaling pathways of a variety of cytokines and growth factors, and are involved in cell growth, survival, development, and differentiation of a number of cell types .
Mode of Action
The compound binds to these kinases with high affinity, inhibiting their activity . This inhibition disrupts the signaling pathways they are involved in, leading to changes in the cellular processes controlled by these pathways .
Biochemical Pathways
The compound has been shown to block the IL-12 pathway (IL-12 pSTAT4 EC 50 =380 nM) while displaying less activity in the EPO (JAK2) pathway (EPO pSTAT5 EC 50 =1700 nM) and IL-6 (JAK1) pathway (IL-6 pSTAT3 EC 50 =2000 nM) . These pathways are involved in immune response, hematopoiesis, and inflammation .
Pharmacokinetics
In terms of pharmacokinetics, the compound exhibits relatively high clearance when dosed intravenously and exhibits modest oral exposure . This suggests that the compound has acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The inhibition of the JAK family by the compound can lead to a variety of cellular effects, depending on the specific pathways that are disrupted. These effects can include changes in cell growth, survival, and differentiation .
実験室実験の利点と制限
One advantage of using DCPIB in lab experiments is its specificity for calcium-activated chloride channels, which allows for selective targeting of these channels without affecting other ion channels. However, DCPIB has limited solubility in aqueous solutions, which can affect its effectiveness in certain experiments.
将来の方向性
There are several future directions for research involving DCPIB. One area of interest is the development of more potent and selective chloride channel blockers based on the structure of DCPIB. Another area of research is the investigation of the role of calcium-activated chloride channels in various disease states, including cancer and cystic fibrosis. Additionally, the use of DCPIB in combination with other drugs or therapies for the treatment of these diseases is an area of potential future research.
科学的研究の応用
DCPIB has been used in various scientific research studies to investigate the role of calcium-activated chloride channels in physiological processes such as smooth muscle contraction, neuronal excitability, and cell volume regulation. It has also been used to study the effects of chloride channel blockers on cancer cell proliferation and migration.
特性
IUPAC Name |
2,4-dichloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c20-13-4-6-15(16(21)9-13)18(24)22-14-5-3-11-7-8-23(17(11)10-14)19(25)12-1-2-12/h3-6,9-10,12H,1-2,7-8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETFIFOZNQLDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-acetylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397030.png)



![N-(3-chloro-4-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397055.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397065.png)
![N-(2-chlorobenzyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397068.png)
![N-(4-chlorobenzyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397071.png)
![9-fluoro-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3397075.png)
![9-fluoro-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3397083.png)
![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3397106.png)

![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B3397116.png)